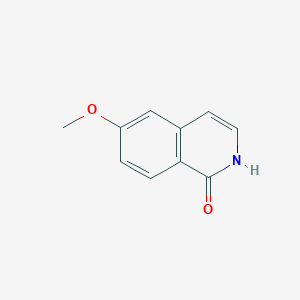

6-methoxyisoquinolin-1(2H)-one

Übersicht

Beschreibung

6-Methoxyisoquinolin-1(2H)-one is a heterocyclic organic compound that belongs to the isoquinoline family It is characterized by a methoxy group attached to the sixth position of the isoquinoline ring and a lactam (cyclic amide) structure at the first position

Wirkmechanismus

Target of Action

It is known that isoquinoline derivatives can interact with a variety of biological targets, including enzymes, receptors, and dna, depending on their specific structural features .

Mode of Action

It has been reported that certain copper complexes, which include isoquinoline derivatives, can induce bimodal death in cancer cells through apoptosis and autophagy . These complexes interact with calf thymus DNA (ct-DNA) via an intercalative binding mode . The presence of electron-donating methoxy groups on the ligands could contribute to the biological behaviors of these complexes .

Biochemical Pathways

Isoquinoline derivatives are known to influence various biochemical pathways depending on their specific structural features and targets .

Result of Action

Certain copper complexes that include isoquinoline derivatives have been shown to exhibit high cytotoxic activity toward different cancer cell lines, including the a549 lung cancer cell line . These complexes induce bimodal death of cancer cells through apoptosis and autophagy .

Biochemische Analyse

Biochemical Properties

6-Methoxyisoquinolin-1(2H)-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain copper complexes, such as Cu1 (CuL1Cl2, L1 = 2-(6,7-dimethoxyisoquinolin-1-yl) aniline) and Cu2 (CuL2Cl2, L2 = 2-(6-methoxyisoquinolin-1-yl) aniline) . These interactions are crucial for understanding the compound’s role in biochemical processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been shown to interact with certain enzymes and proteins, leading to alterations in their activity and function . Understanding these molecular interactions is essential for elucidating the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and long-term effects on cellular function. Studies have shown that the compound’s stability and degradation can influence its effectiveness in biochemical reactions and cellular processes . Long-term studies are necessary to fully understand the temporal effects of this compound.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Research has indicated that there are threshold effects observed at certain dosages, as well as potential toxic or adverse effects at high doses . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in biochemical and medical applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. The compound interacts with transporters and binding proteins that facilitate its movement and localization within the cell . Understanding these interactions is essential for determining how the compound is distributed and accumulated in different cellular compartments.

Subcellular Localization

This compound has specific subcellular localization patterns that affect its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxyisoquinolin-1(2H)-one typically involves the cyclization of appropriate precursors. One common method is the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline ring system. The methoxy group can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Methoxyisoquinolin-1(2H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the lactam ring to an amine.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Aminoisoquinoline derivatives.

Substitution: Halogenated isoquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

6-Methoxyisoquinolin-1(2H)-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmacophore in drug design and development.

Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Vergleich Mit ähnlichen Verbindungen

6-Methoxyisoquinoline: Lacks the lactam structure but shares the methoxy group.

6,7-Dimethoxyisoquinoline: Contains an additional methoxy group at the seventh position.

Isoquinolin-1(2H)-one: Lacks the methoxy group but retains the lactam structure.

Uniqueness: 6-Methoxyisoquinolin-1(2H)-one is unique due to the presence of both the methoxy group and the lactam structure, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research fields.

Biologische Aktivität

6-Methoxyisoquinolin-1(2H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula : C_10H_9NO_2

- Molecular Weight : 175.19 g/mol

- Appearance : White to pale yellow powder

Structural Formula

The compound features a methoxy group (-OCH₃) attached to the isoquinolinone structure, which contributes to its unique reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antibacterial properties against various strains of bacteria. It has been evaluated for its effectiveness against Gram-positive and Gram-negative bacteria, demonstrating potential as an antimicrobial agent.

- Anticancer Properties : The compound has been investigated for its anticancer effects, particularly in inhibiting tumor growth in vitro and in vivo. Mechanistic studies suggest that it may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors.

- Enzyme Interaction : this compound interacts with specific enzymes, potentially inhibiting their activity. This interaction can lead to altered biochemical pathways associated with disease progression.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound binds to active sites of enzymes, inhibiting their function. This is crucial in pathways related to cancer cell proliferation and survival.

- Gene Expression Modulation : It influences gene expression related to apoptosis and cell cycle regulation, contributing to its anticancer properties.

- Metal Complexation : The compound has shown interactions with metal ions (e.g., copper), which may enhance its biological activity through the formation of metal-complexed derivatives.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Interaction | Inhibits specific enzymes involved in disease |

Case Study: Anticancer Effects

In a notable study, this compound was tested on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant potency. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with the compound, confirming its role in inducing programmed cell death.

Applications in Drug Development

Given its promising biological activities, this compound is being explored as a potential lead compound for drug development. Its structural features make it suitable for modifications aimed at enhancing efficacy and reducing toxicity. Ongoing research focuses on synthesizing derivatives with improved pharmacological profiles.

Eigenschaften

IUPAC Name |

6-methoxy-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-8-2-3-9-7(6-8)4-5-11-10(9)12/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDLJWWYULDUBGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70619527 | |

| Record name | 6-Methoxyisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26829-43-6 | |

| Record name | 6-Methoxyisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.